![molecular formula C23H20N4O B4729743 N-benzyl-4-(benzylamino)-2-quinazolinecarboxamide](/img/structure/B4729743.png)
N-benzyl-4-(benzylamino)-2-quinazolinecarboxamide
Descripción general
Descripción
N-benzyl-4-(benzylamino)-2-quinazolinecarboxamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy. PD153035 has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and physiological effects have been well-characterized.
Mecanismo De Acción
N-benzyl-4-(benzylamino)-2-quinazolinecarboxamide targets the EGFR signaling pathway by binding to the ATP-binding site of the receptor, thereby blocking its activation and downstream signaling. This ultimately leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of EGFR phosphorylation, downstream signaling, and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-(benzylamino)-2-quinazolinecarboxamide has several advantages as a research tool, including its high potency and specificity for EGFR, its ability to inhibit both wild-type and mutant forms of the receptor, and its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, this compound also has limitations, including its poor solubility in aqueous solutions, its toxicity at high concentrations, and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-4-(benzylamino)-2-quinazolinecarboxamide and its analogs. One area of focus is the development of more potent and selective EGFR inhibitors, which could improve the efficacy and safety of cancer therapy. Another area of focus is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize cancer treatment. Additionally, this compound and its analogs could be used as research tools to study the role of EGFR signaling in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-benzyl-4-(benzylamino)-2-quinazolinecarboxamide has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). Preclinical studies have shown that this compound inhibits the growth and survival of NSCLC cells both in vitro and in vivo. This compound has also been shown to enhance the sensitivity of NSCLC cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-benzyl-4-(benzylamino)quinazoline-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(25-16-18-11-5-2-6-12-18)22-26-20-14-8-7-13-19(20)21(27-22)24-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,25,28)(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOFMOSJAPKYCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.